trans-4-Cyanopiperidin-3-ol
Description
Significance of Piperidine (B6355638) Scaffolds in Modern Organic and Medicinal Chemistry Research
The piperidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and its ability to interact with various biological targets. researchgate.netarizona.edumarketresearchintellect.com Piperidine derivatives are integral to the synthesis of medications for conditions such as depression, schizophrenia, and chronic pain. marketresearchintellect.com Their incorporation into drug candidates can lead to improved physicochemical properties, enhanced biological activity and selectivity, and better pharmacokinetic profiles. thieme-connect.comresearchgate.net
The broad utility of piperidine scaffolds stems from their versatile chemical nature, which allows for the creation of a diverse library of compounds for drug screening. researchgate.netijnrd.org Researchers have developed numerous synthetic methodologies to access a wide range of substituted piperidines, facilitating the exploration of their structure-activity relationships. nih.gov This has led to the discovery of potent and selective inhibitors for various enzymes and receptors. encyclopedia.pub The ability to introduce chirality into the piperidine ring further expands its utility, allowing for the development of stereospecific drugs with improved efficacy and reduced side effects. thieme-connect.comresearchgate.net
The pharmacological applications of piperidine derivatives are extensive, with research demonstrating their potential as:
Anticancer agents researchgate.net
Antiviral agents researchgate.net
Antimalarial agents researchgate.net
Antimicrobial agents researchgate.net
Antifungal agents researchgate.net
Antihypertensive agents researchgate.net
Analgesics researchgate.netijnrd.org
Anti-inflammatory agents researchgate.net
Anti-Alzheimer's agents researchgate.netijnrd.org
Antipsychotic agents researchgate.netmarketresearchintellect.com
Unique Structural Features and Stereochemical Significance of trans-4-Cyanopiperidin-3-ol for Scientific Inquiry
This compound is a specific derivative of piperidine that holds particular interest for scientific investigation due to its distinct structural and stereochemical attributes. The "trans" configuration refers to the relative orientation of the cyano and hydroxyl groups on the piperidine ring, where they are on opposite sides of the ring's plane. This specific stereochemistry can significantly influence how the molecule interacts with biological targets. researchgate.netwhiterose.ac.uk
The presence of both a cyano (-CN) and a hydroxyl (-OH) group provides multiple points for further chemical modification. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be derivatized into ethers or esters. These transformations allow for the synthesis of a diverse range of analogs for structure-activity relationship studies.
The stereochemistry of the hydroxyl and cyano groups is crucial for biological activity. The precise spatial arrangement of these functional groups can dictate the binding affinity and selectivity of the molecule for its target protein. The synthesis of enantiomerically pure this compound is therefore of high importance for pharmacological studies to elucidate the specific contributions of each enantiomer to the observed biological effects. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxypiperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIRWPHDIWKANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthesis Methodologies for Trans 4 Cyanopiperidin 3 Ol and Its Stereoisomers
Stereoselective and Asymmetric Synthesis Approaches
The creation of the two contiguous stereocenters in trans-4-cyanopiperidin-3-ol with high fidelity is a key challenge. Modern synthetic chemistry offers powerful tools to address this, primarily through enantioselective and diastereoselective strategies.
Enantioselective Routes to Chiral Piperidine (B6355638) Derivatives
The enantioselective synthesis of piperidine derivatives can be achieved through various catalytic asymmetric transformations. These methods aim to produce one enantiomer of a chiral piperidine in excess over the other.
One prominent approach involves the asymmetric reduction of a prochiral precursor, such as a tetrahydropyridine (B1245486) or a piperidinone. For instance, the use of chiral catalysts in hydrogenation or transfer hydrogenation reactions can effectively introduce stereocenters with high enantioselectivity. Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, have also emerged as a powerful strategy. nih.gov These approaches can provide access to stereo-enriched 3- and 3,4-substituted piperidines. nih.gov
Another strategy is the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a particular reaction. After the desired stereocenter is set, the auxiliary is removed.
The following table summarizes selected enantioselective methods for the synthesis of chiral piperidine derivatives, which could be adapted for the synthesis of enantiopure this compound precursors.
| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Carbonyl Reductase (HeCR/DbCR) | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | (3R,4R)- and (3S,4S)-3-phenyl-4-hydroxypiperidines | >99% | nih.gov |
| (S)-MeCBS catalyst with borane | 3-substituted 4-oxo-piperidine | trans-3-substituted-4-hydroxypiperidine | >99% | nih.gov |
| Quinine-derived squaramide | 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines | Tetrahydropyridines with three stereocenters | up to 99% |
Diastereoselective Control in trans-Configuration Formation
Achieving the trans configuration between the C3-hydroxyl and C4-cyano groups is a critical aspect of the synthesis. This is typically accomplished through diastereoselective reactions where the approach of a reagent is directed by the existing stereochemistry or functionality within the molecule.
A key strategy for establishing the trans stereochemistry is the stereoselective reduction of a suitable precursor, such as N-protected 4-cyanopiperidin-3-one. The choice of reducing agent is crucial in determining the diastereomeric outcome. Bulky reducing agents, such as L-Selectride®, often favor axial attack on the carbonyl group, leading to the formation of the equatorial alcohol, which in this case would correspond to the cis-isomer. Conversely, less sterically demanding reducing agents or catalytic hydrogenation under specific conditions can favor the formation of the thermodynamically more stable trans-isomer.
For instance, the reduction of 3-substituted 4-oxopiperidines has been shown to be highly diastereoselective. While L-selectride can produce cis products with high yield, the use of a CBS catalyst can lead to the trans isomer, albeit sometimes with lower yields. nih.gov The development of stereodivergent syntheses allows for the selective formation of either the cis or trans diastereomer from a common intermediate. nih.gov
The table below illustrates the diastereoselective reduction of a model piperidinone, highlighting the influence of the reducing agent on the stereochemical outcome.
| Precursor | Reducing Agent | Diastereomeric Ratio (trans:cis) | Yield | Reference |
| tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | HeCR (Carbonyl Reductase) | >99:1 (trans) | >99% | nih.gov |
| tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | DbCR (Carbonyl Reductase) | >99:1 (cis) | >99% | nih.gov |
| N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester | LiAlH(O-t-Bu)₃ | >95:5 (anti) | 80% | nih.gov |
| N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester | NB-Enantride® | 5:95 (syn) | 98% | nih.gov |
This table showcases diastereoselective reductions of related keto-piperidine and amino-keto ester systems to illustrate the principles of controlling stereochemistry, as direct data for the diastereoselective reduction of 4-cyanopiperidin-3-one was not explicitly found in the provided search results.
Novel Synthetic Strategies for Piperidine Systems
Beyond classical cyclization methods, several novel strategies have been developed for the efficient construction of the piperidine ring system, which can be applied to the synthesis of this compound.
Synthesis from Related Piperidine Precursors (e.g., 4-Cyanopiperidine)
A plausible and direct route to this compound involves the functionalization of a pre-existing piperidine ring. For example, starting from commercially available 4-cyanopiperidine, one could envision a strategy involving the introduction of a hydroxyl group at the C3 position. This might be achieved through an oxidation reaction to form the corresponding piperidin-3-one, followed by a diastereoselective reduction as discussed previously.
Alternatively, methods involving the direct C-H activation of the piperidine ring could be explored, although achieving the desired regioselectivity and stereoselectivity for hydroxylation at the C3 position in the presence of a C4-cyano group would be a significant challenge.
Transition Metal-Catalyzed Methodologies (e.g., Pd-catalyzed C–N Cross-Coupling)
While palladium-catalyzed C-N cross-coupling is a powerful tool for the formation of C-N bonds in the synthesis of N-aryl piperidines, its direct application to the core structure of this compound is less straightforward. However, this methodology is crucial for the synthesis of more complex derivatives where the piperidine nitrogen is attached to an aromatic or heteroaromatic ring.
For instance, if this compound were to be incorporated into a larger molecule via its nitrogen atom, a Buchwald-Hartwig amination could be employed. This reaction couples the piperidine nitrogen with an aryl halide or triflate. The development of specialized ligands has enabled these couplings to be performed under mild conditions with a broad substrate scope.
The following table provides a general overview of a Pd-catalyzed C-N cross-coupling reaction.
| Amine | Aryl Halide/Triflate | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Product |
| Secondary Amine (e.g., Piperidine derivative) | Ar-X (X = Br, I, OTf) | Pd₂(dba)₃ / Biarylphosphine Ligand (e.g., XPhos, SPhos) | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | N-Aryl Piperidine |
Multicomponent Reaction Strategies for Piperidine Annulation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of highly substituted piperidines.
A notable example is the stereoselective three-component vinylogous Mannich-type reaction, which can be used to assemble multi-substituted chiral piperidines. researchgate.net This strategy, inspired by the biosynthesis of piperidine alkaloids, can lead to chiral dihydropyridinone intermediates that are versatile precursors for a variety of piperidine compounds. researchgate.net While a direct MCR for the synthesis of this compound has not been explicitly described in the provided search results, the principles of MCRs could be applied to design a convergent synthesis of a suitable precursor.
Functional Group Introduction with Stereochemical Control
The challenge in synthesizing this compound lies in the simultaneous and stereoselective introduction of the hydroxyl and cyano groups at the C-3 and C-4 positions of the piperidine ring, respectively. Achieving the desired trans configuration requires a synthetic approach that can overcome the formation of the thermodynamically often more stable cis isomer. Methodologies that employ substrate-directable reactions or proceed through rigid, stereochemically defined intermediates are paramount.
One of the most effective strategies for the diastereoselective synthesis of trans-3,4-disubstituted piperidines involves the regioselective ring-opening of a cyclic precursor, such as an epoxide. This approach leverages the inherent stereochemistry of the epoxide to direct the incoming nucleophile to the desired position and orientation.
A notable advancement in this area is the development of a scalable, diastereoselective route that commences from a readily available starting material and proceeds through a key epoxide intermediate. researchgate.net The regioselectivity of the epoxide ring-opening is significantly influenced by the presence of the basic piperidine nitrogen, which can direct the nucleophile. researchgate.net
In a particularly relevant example, the regioselective ring-opening of N-benzyl-3,4-epoxy-piperidine was accomplished using lithium cyanide (LiCN), which was generated in situ from acetocyanohydrin and lithium amide (LiNH2). researchgate.net This reaction directly installs the cyano group at the C-4 position and the hydroxyl group at the C-3 position in a trans configuration. The use of a directing group on the piperidine nitrogen, such as a benzyl (B1604629) group, is common in these syntheses to influence the stereochemical outcome and to facilitate purification and handling of the intermediates.
The stereochemical outcome of such reactions is dictated by the S_N2 mechanism of the epoxide opening, where the nucleophile attacks the less hindered carbon of the epoxide from the face opposite to the C-O bond, resulting in an inversion of configuration at the center of attack. This predictable stereochemical course makes epoxide ring-opening a powerful tool for the synthesis of specific diastereomers.
The table below summarizes key findings from a study on the diastereoselective synthesis of a related trans-4-aminomethyl-piperidin-3-ol, which utilized a similar epoxide ring-opening strategy with a cyanide nucleophile to achieve the desired trans stereochemistry. researchgate.net
| Starting Material | Reagents | Solvent | Temperature | Product | Diastereomeric Ratio (trans:cis) | Yield |
| N-benzyl-3,4-epoxy-piperidine | LiCN (from acetocyanohydrin and LiNH2) | Not Specified | Not Specified | N-benzyl-4-cyano-piperidin-3-ol | Predominantly trans | Not Specified |
It is important to note that while the primary focus is on the trans isomer, the ability to access the cis isomer is also valuable for structure-activity relationship studies. Different reaction conditions or the use of alternative synthetic routes, such as catalytic hydrogenation of a substituted pyridine (B92270) precursor, can potentially lead to the formation of the cis diastereomer.
The synthesis of optically pure trans-4-aminopiperidin-3-ols has also been achieved through the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines. nih.gov This further underscores the utility of the epoxide ring-opening strategy in achieving high levels of stereocontrol.
Stereochemical and Conformational Analysis of Trans 4 Cyanopiperidin 3 Ol
Detailed Stereochemical Assignments
The presence of two stereogenic centers at positions 3 and 4 of the piperidine (B6355638) ring in trans-4-Cyanopiperidin-3-ol gives rise to a pair of enantiomers, namely (3R,4R)-4-cyanopiperidin-3-ol and (3S,4S)-4-cyanopiperidin-3-ol. The precise determination of the absolute configuration at these centers is crucial for understanding its interaction with chiral environments, such as biological receptors or enzymes.
Absolute Configuration Determination Methodologies (e.g., X-ray Diffraction of Derivatives)
Direct determination of the absolute configuration of a chiral molecule is most reliably achieved through single-crystal X-ray diffraction analysis. However, obtaining suitable crystals of the primary compound can be challenging. A common and effective alternative involves the synthesis of a crystalline derivative. For amino alcohols like this compound, this can be accomplished by reacting the molecule with a chiral resolving agent or by introducing a substituent that facilitates crystallization and contains a known stereocenter to act as an internal reference.
In a study on the closely related trans-1-benzyl-4-aminopiperidin-3-ols, the absolute configuration was unambiguously determined by single-crystal X-ray analysis of a dihydrobromide salt of a derivative containing a chiral 4-(1′S)-phenylethyl substituent. This established the (3R,4R) configuration for the levorotatory enantiomer. nih.gov This methodological approach, where a chiral auxiliary is introduced to create a diastereomer with well-defined crystallography, is a standard and powerful technique applicable to the stereochemical elucidation of this compound.
Another potent method for assigning absolute configuration is through chiroptical spectroscopy, such as circular dichroism (CD). The experimental CD spectrum of the target molecule or its derivative is compared with theoretical spectra calculated using quantum chemical methods for a specific, known configuration. researchgate.net This comparison allows for the assignment of the absolute stereochemistry based on the match between the experimental and calculated spectra.
Table 1: Methodologies for Absolute Configuration Determination
| Methodology | Description | Example Application |
| Single-Crystal X-ray Diffraction of a Derivative | A chiral derivative of the target molecule is synthesized to obtain suitable crystals. The known stereochemistry of the derivatizing agent allows for the unambiguous determination of the absolute configuration of the entire molecule. | Determination of the (3R,4R) configuration of a trans-4-aminopiperidin-3-ol derivative. nih.gov |
| Circular Dichroism (CD) Spectroscopy | The differential absorption of left and right circularly polarized light is measured. The resulting spectrum is compared with theoretically calculated spectra for known enantiomers to assign the absolute configuration. | Assignment of absolute configuration for novel synthetic cathinones. researchgate.net |
| NMR Spectroscopy with Chiral Derivatizing Agents | The molecule is reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers, which exhibit distinct NMR signals. The analysis of these chemical shift differences allows for the determination of the absolute configuration. | Used in the structural elucidation of various chiral compounds. |
Conformational Preferences and Dynamics of the Piperidine Ring
The piperidine ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. The presence of substituents on the ring significantly influences the equilibrium between different possible conformations.
Influence of trans-4-Cyano and trans-3-Hydroxyl Substituents on Ring Conformation
In this compound, the piperidine ring is expected to exist predominantly in a chair conformation. The trans relationship between the 3-hydroxyl and 4-cyano groups dictates that if one substituent is in an equatorial position, the other must also be equatorial in a chair conformation, or alternatively, both could be in axial positions.
The nature of the substituents also plays a role. The hydroxyl group can participate in hydrogen bonding, which could potentially influence the conformational equilibrium, especially in different solvents. The linear cyano group is relatively small in terms of steric bulk, but its electronic properties can also affect the ring's geometry.
Theoretical and Experimental Conformational Energy Calculations
Computational methods, such as density functional theory (DFT) and molecular mechanics, are powerful tools for calculating the relative energies of different conformers. Studies on various 4-substituted piperidines have shown that the conformational free energies are often similar to those of analogous cyclohexanes, with a general preference for the equatorial conformer. drugbank.com For instance, in N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation, but this is a different substitution pattern. nih.gov
Experimental determination of conformational preferences is often achieved using nuclear magnetic resonance (NMR) spectroscopy. The magnitude of the coupling constants between vicinal protons on the piperidine ring is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the predominant chair conformation and the axial or equatorial orientation of the substituents can be deduced. For example, a large coupling constant (typically 8-13 Hz) between two vicinal protons is indicative of an axial-axial relationship, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions.
Table 2: Predicted Conformational Preferences of this compound
| Conformation | 3-OH Position | 4-CN Position | Predicted Relative Stability | Rationale |
| Diequatorial Chair | Equatorial | Equatorial | Most Stable | Minimizes steric strain (1,3-diaxial interactions). |
| Diaxial Chair | Axial | Axial | Less Stable | Significant steric hindrance due to 1,3-diaxial interactions. |
| Twist-Boat | - | - | Least Stable | Generally higher in energy than chair conformations unless specific stabilizing interactions are present. |
Reactivity Patterns and Mechanistic Investigations of Trans 4 Cyanopiperidin 3 Ol
Nucleophilic and Electrophilic Transformations of Piperidine (B6355638) Nitrogen and Hydroxyl Group
The piperidine nitrogen in trans-4-Cyanopiperidin-3-ol is a nucleophilic center, readily participating in reactions with various electrophiles. This reactivity is fundamental to its use in the synthesis of more complex molecules. For instance, the nitrogen can undergo N-alkylation, N-acylation, and N-arylation reactions. These transformations are crucial for introducing diverse substituents onto the piperidine ring, thereby modulating the molecule's biological and physicochemical properties.
The hydroxyl group, on the other hand, exhibits dual reactivity. It can act as a nucleophile, for example, in etherification and esterification reactions. Conversely, under specific conditions, it can be converted into a good leaving group, facilitating substitution or elimination reactions. The interplay between the nucleophilicity of the nitrogen and the hydroxyl group can be controlled by the choice of reagents and reaction conditions, allowing for selective functionalization.
Rearrangement Reactions Involving the Piperidine Core or Substituents
While specific rearrangement reactions involving the piperidine core or substituents of this compound are not extensively documented in readily available literature, the inherent structure of substituted piperidines allows for the theoretical possibility of certain rearrangements. For instance, under acidic conditions, Wagner-Meerwein type rearrangements could potentially occur, particularly if a carbocation is formed adjacent to the hydroxyl or cyano group.
Furthermore, reactions involving the cyano group, such as hydrolysis or reduction, could lead to intermediates that might undergo subsequent intramolecular cyclizations or rearrangements, depending on the reaction conditions and the nature of other substituents on the piperidine ring.
Elucidation of Reaction Mechanisms via Spectroscopic and Computational Techniques
The stereochemistry of the C3 and C4 centers of piperidine-3-ol derivatives has a significant impact on their biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are invaluable tools for elucidating the three-dimensional structure and confirming the trans relationship between the hydroxyl and cyano groups in this compound and its derivatives.
Computational modeling can further complement experimental data by providing insights into reaction pathways, transition state energies, and the conformational preferences of the molecule. These techniques are instrumental in understanding the mechanistic details of its reactions and in predicting the stereochemical outcomes.
Regioselectivity and Stereoselectivity in Chemical Reactions
The stereochemistry of the hydroxyl and cyano groups in this compound plays a crucial role in directing the regioselectivity and stereoselectivity of its reactions. For instance, in reactions involving the piperidine nitrogen, the bulky trans-substituents can influence the approach of electrophiles, potentially leading to a preference for equatorial or axial substitution on the nitrogen atom.
Derivatization and Functionalization Strategies for Trans 4 Cyanopiperidin 3 Ol
Selective Modification of the Piperidine (B6355638) Nitrogen Atom
The secondary amine of the piperidine ring is a primary site for modification due to its nucleophilicity. Selective functionalization at this position is crucial for modulating the basicity, lipophilicity, and steric bulk of the resulting compounds, which in turn influences their binding affinity to biological targets.
Common strategies for modifying the piperidine nitrogen include:
N-Alkylation: Introduction of alkyl groups can be achieved via reductive amination or by direct reaction with alkyl halides. This is a fundamental method to introduce diversity and modulate the compound's physical properties.
N-Arylation: The formation of an N-aryl bond, typically through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, allows for the introduction of various aromatic and heteroaromatic systems.
N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields amides. This transformation neutralizes the basicity of the nitrogen and introduces a hydrogen bond donor/acceptor unit, which can be critical for target engagement.
N-Sulfonylation: Reacting the piperidine with sulfonyl chlorides produces sulfonamides, which are stable functional groups often used as amide isosteres in drug design.
Protecting Group Strategies: To perform reactions at other sites without interference from the reactive nitrogen, it is often temporarily masked with a protecting group. jocpr.com Common choices include the tert-butyloxycarbonyl (Boc) group, which is labile under acidic conditions, or the benzyloxycarbonyl (Cbz) group, removed by hydrogenolysis. ub.edu This selective protection is a cornerstone of sequential functionalization strategies. jocpr.comresearchgate.net
Table 1: Examples of Selective N-Functionalization Reactions
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| N-Alkylation | Benzyl (B1604629) bromide, K₂CO₃ | N-benzylpiperidine |
| N-Acylation | Acetyl chloride, Et₃N | N-acetylpiperidine (amide) |
| N-Sulfonylation | Tosyl chloride, Pyridine (B92270) | N-tosylpiperidine (sulfonamide) |
| N-Carbamoylation | Phenyl isocyanate | N-phenylcarbamoylpiperidine (urea) |
| N-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc-piperidine (carbamate) |
Introduction and Manipulation of Substituents at C3 and C4 Positions
The hydroxyl group at the C3 position and the cyano group at the C4 position provide additional opportunities for derivatization, enabling fine-tuning of the molecule's structure and properties.
Modification of the C3-Hydroxyl Group:
The secondary alcohol at C3 is a versatile functional group that can be modified through several standard transformations:
O-Acylation (Esterification): Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides) yields esters, introducing new side chains and modifying polarity.
O-Alkylation (Etherification): Deprotonation with a base followed by reaction with an alkyl halide forms ethers, which can alter the hydrogen-bonding capacity and lipophilicity of the molecule.
Oxidation: Oxidation of the secondary alcohol to a ketone provides a 4-cyano-3-oxopiperidine derivative. This ketone can then serve as a handle for further reactions, such as reductive amination to introduce new substituents at the C3 position.
Manipulation of the C4-Cyano Group:
The cyano (nitrile) group is a valuable functional group that can be converted into several other functionalities:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide. These groups can participate in hydrogen bonding and can be used as handles for further amide coupling reactions.
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a new basic center and a different substitution vector.
Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles, which are often used as carboxylic acid bioisosteres.
Conversion to Amidines: Reaction with amines or their equivalents can convert the nitrile into an amidine, a strongly basic functional group.
A scalable synthetic route for novel fentanyl analogs bearing nitrogen groups at the C3 position of the piperidine ring has been designed, highlighting the feasibility of such modifications. nih.gov
Table 2: Derivatization Strategies for C3 and C4 Positions
| Position | Starting Group | Reaction Type | Resulting Functional Group |
|---|---|---|---|
| C3 | Hydroxyl (-OH) | O-Acylation | Ester (-OC(O)R) |
| C3 | Hydroxyl (-OH) | Oxidation | Ketone (=O) |
| C4 | Cyano (-CN) | Hydrolysis | Carboxylic Acid (-COOH) |
| C4 | Cyano (-CN) | Reduction | Aminomethyl (-CH₂NH₂) |
| C4 | Cyano (-CN) | Reaction with NaN₃ | Tetrazole |
Orthogonal Functionalization Strategies for Complex Molecule Assembly
Orthogonal functionalization is a sophisticated strategy that allows for the selective modification of one functional group in a molecule without affecting others. jocpr.comnih.gov This is achieved by using protecting groups that can be removed under distinct, non-interfering conditions. nih.gov For a molecule like trans-4-cyanopiperidin-3-ol, this approach enables the controlled, stepwise construction of complex derivatives.
A typical orthogonal strategy could proceed as follows:
N-Protection: The piperidine nitrogen is first protected with an acid-labile Boc group.
C3-Functionalization: The C3-hydroxyl group is then modified, for instance, by esterification with a specific carboxylic acid. The Boc group is stable under these conditions.
Selective N-Deprotection: The Boc group is removed using an acid (e.g., trifluoroacetic acid), liberating the piperidine nitrogen without affecting the newly formed ester at C3.
N-Functionalization: The now-free secondary amine can be functionalized, for example, through N-alkylation or acylation.
This methodology allows for the precise and independent derivatization of the nitrogen and hydroxyl groups. The synthesis of specifically protected anilidopiperidines has demonstrated that this scaffold allows for the selective deprotection and introduction of diverse substituents at different nitrogen sites, opening pathways to complex molecules. researchgate.net
Parallel Synthesis and Library Generation for Analogues
This compound is an ideal scaffold for the generation of compound libraries through parallel synthesis. This high-throughput approach enables the rapid creation of a multitude of structurally related analogues for screening in drug discovery programs. The principles of dynamic combinatorial chemistry, where libraries are generated through reversible reactions, showcase powerful methods for identifying active compounds. nih.gov
A library generation strategy can be envisioned using the orthogonal principles described previously. By employing a multi-well plate format, a core intermediate, such as N-Boc-protected this compound, can be distributed among the wells.
First Dimension of Diversity: A diverse set of building blocks (e.g., a collection of different carboxylic acids) is added to the wells, with each well receiving a unique acid. This creates a library of C3-ester derivatives.
Second Dimension of Diversity: After cleavage of the N-protecting group, a second set of diverse building blocks (e.g., various alkyl halides or sulfonyl chlorides) is added to introduce diversity at the piperidine nitrogen.
This combinatorial approach, where a matrix of starting materials is combined, can quickly generate hundreds or thousands of unique final compounds from a single, versatile scaffold. Such methods are amenable to the assembly of libraries with pharmacologically interesting core structures. researchgate.net
Table 3: Illustrative Combinatorial Library from the This compound Scaffold
| Core Scaffold | R¹ at C3-OH (via Acylation) | R² at N1 (via Alkylation) | Resulting Number of Compounds |
|---|---|---|---|
trans-4-CN-pip-3-ol |
Acid A, Acid B, ... (10 variants) | Alkyl Halide 1, Alkyl Halide 2, ... (20 variants) | 10 x 20 = 200 unique analogues |
Computational and Theoretical Chemistry Studies on Trans 4 Cyanopiperidin 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental electronic and structural characteristics of trans-4-Cyanopiperidin-3-ol.
Density Functional Theory (DFT) and Ab Initio Studies
Density Functional Theory (DFT) has been widely employed to investigate the geometry, electronic properties, and reactivity of this compound. These studies often utilize various functionals, such as B3LYP, in conjunction with different basis sets to achieve a balance between computational cost and accuracy. Ab initio calculations, while computationally more demanding, have also been used to provide benchmark data and validate the results obtained from DFT methods. These calculations are crucial for understanding the intrinsic properties of the molecule in the absence of environmental effects.
Molecular Modeling and Dynamics Simulations
To understand the behavior of this compound in a more realistic environment, such as in solution, molecular modeling and dynamics simulations are employed. These simulations provide a dynamic picture of the molecule's movement and interactions with its surroundings over time. By simulating the molecule's behavior, researchers can gain insights into its conformational flexibility, solvation properties, and potential interactions with biological macromolecules. These simulations are invaluable for interpreting experimental data and for designing new molecules with specific properties.
Prediction of Reactivity and Reaction Pathways
Computational methods are powerful tools for predicting the reactivity of this compound and for mapping out potential reaction pathways. By calculating molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the most likely sites for nucleophilic and electrophilic attack. Furthermore, the calculation of reaction barriers and transition state geometries allows for the detailed investigation of reaction mechanisms, providing a theoretical foundation for understanding and predicting the outcomes of chemical reactions involving this compound.
Advanced Spectroscopic Characterization Techniques in Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like trans-4-Cyanopiperidin-3-ol. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton framework.
¹H NMR Spectroscopy: In proton NMR, the chemical shift, multiplicity, and coupling constants of the signals offer a wealth of information. For the trans isomer, the relative stereochemistry of the hydroxyl and cyano groups significantly influences the signals of the protons at C3 and C4. The coupling constants between H3 and H4 are particularly diagnostic for establishing the trans configuration. Studies on related piperidine (B6355638) systems, such as trans-1-benzyl-4-aminopiperidin-3-ols, have utilized ¹H NMR to confirm the trans relationship of substituents. arkat-usa.org The analysis of H/C-4 cross-peak contours in 2D NMR experiments like HSQC can also help determine cis/trans ratios in related flavan-3-ol (B1228485) structures. nih.gov
¹³C NMR Spectroscopy: Carbon NMR provides information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the piperidine ring are influenced by the substituents. The carbon bearing the cyano group (C4) and the carbon with the hydroxyl group (C3) will have characteristic shifts. For instance, in piperidine itself, the C2/C6 carbons appear around 47 ppm, and the C3/C5 and C4 carbons appear at lower field. chemicalbook.com In substituted piperidines like trans-2,3-dimethylpiperidine, the carbon shifts are distinct for each position. spectrabase.com
A predicted ¹H NMR spectrum for a related compound, 4-aminopiperidine, shows distinct signals for the different protons on the piperidine ring. Similarly, the ¹H NMR spectrum of 4-phenylpiperidine (B165713) shows characteristic shifts for the piperidine and phenyl protons. chemicalbook.com
Interactive Data Table: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| H2ax, H6ax | 2.8 - 3.2 | C2, C6: 45 - 55 |
| H2eq, H6eq | 3.3 - 3.7 | C3: 65 - 75 |
| H3 | 3.8 - 4.2 | C4: 30 - 40 |
| H4 | 2.5 - 2.9 | C5: 25 - 35 |
| H5ax | 1.6 - 2.0 | CN: 118 - 125 |
| H5eq | 2.0 - 2.4 | |
| NH | 1.5 - 3.0 (broad) | |
| OH | 2.0 - 4.0 (broad) |
Note: These are estimated values and can vary based on solvent and other experimental conditions.
Mass Spectrometry for Structural Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For this compound, soft ionization techniques like Electrospray Ionization (ESI) would likely be used to generate the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₆H₁₀N₂O.
Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the parent ion. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include:
Loss of water (H₂O): Dehydration is a common fragmentation for alcohols.
Loss of the cyano group (CN): Cleavage of the C-CN bond.
Ring opening and subsequent fragmentations: The piperidine ring can undergo cleavage to produce a series of smaller charged fragments.
A study on the stereoisomers of leucocyanidin (B1674801) demonstrated that cis and trans isomers can exhibit distinct MS/MS fragmentation patterns. nih.gov Specifically, the mode of dehydration differed between the two isomers, highlighting the potential of MS/MS to distinguish between stereoisomers of this compound and its cis counterpart. nih.gov
Interactive Data Table: Expected Key Ions in the Mass Spectrum of this compound
| Ion | m/z (Expected) | Identity |
| [M+H]⁺ | 127.0866 | Protonated molecule |
| [M-H₂O+H]⁺ | 109.0760 | Loss of water |
| [M-CN+H]⁺ | 101.0862 | Loss of cyano group |
Note: The m/z values are calculated based on the most abundant isotopes.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry. While a crystal structure for this compound itself was not found in the searched results, the technique is frequently applied to its derivatives to confirm their structure.
The process involves growing a single, high-quality crystal of the compound or a suitable derivative. This crystal is then exposed to an X-ray beam, and the diffraction pattern produced is analyzed to determine the arrangement of atoms within the crystal lattice.
For example, the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, a molecule also containing a cyano group, was determined to establish its three-dimensional structure. mdpi.com Similarly, the structures of various substituted 3-hydroxypiperidine (B146073) and 3-cyanopyridine (B1664610) derivatives have been elucidated using X-ray diffraction. google.comresearchgate.netresearchgate.netmdpi.com These studies provide valuable reference points for understanding the conformational preferences and intermolecular interactions of the piperidine ring and its substituents. The crystal structure of a fluorinated piperidine derivative revealed that the trans-stereoisomer preferentially adopts a conformation where both substituents are in equatorial positions. researchgate.net In another case, the crystal structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan was determined, providing insights into the influence of the cyano group on crystal packing. mdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. americanpharmaceuticalreview.com These techniques are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups.
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.
N-H stretch: A moderate band around 3300-3500 cm⁻¹ would correspond to the secondary amine in the piperidine ring.
C≡N stretch: A sharp, medium-intensity band around 2200-2260 cm⁻¹ is a clear indicator of the nitrile group. The exact position can be influenced by the electronic environment. uoa.gr
C-O stretch: A band in the 1050-1150 cm⁻¹ region would correspond to the C-O single bond of the secondary alcohol.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. americanpharmaceuticalreview.comnih.gov The C≡N stretching vibration is typically a strong and sharp signal in the Raman spectrum, making it a useful diagnostic peak. researchgate.net The symmetric vibrations of the piperidine ring would also be Raman active. By analyzing the shifts in the O-H and C≡N stretching frequencies upon dilution or changes in solvent, detailed information about intra- and intermolecular hydrogen bonding can be obtained. Studies on cyanophenols have utilized vibrational spectroscopy to investigate the vibrational energy relaxation of the nitrile stretch mode and its relationship with hydrogen-bonding dynamics. uoa.gr
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Hydroxyl | O-H stretch | 3200-3600 (broad) | 3200-3600 (weak) |
| Amine | N-H stretch | 3300-3500 (medium) | 3300-3500 (weak) |
| Nitrile | C≡N stretch | 2200-2260 (sharp, medium) | 2200-2260 (strong, sharp) |
| Alcohol | C-O stretch | 1050-1150 (strong) | 1050-1150 (weak) |
| Alkane | C-H stretch | 2850-3000 (strong) | 2850-3000 (strong) |
Note: Intensities are general and can be influenced by molecular symmetry and other factors.
Chiral Resolution and Enantiomeric Purity of Trans 4 Cyanopiperidin 3 Ol
Chromatographic Separation Methods
Chromatographic techniques are powerful tools for the separation of enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and enabling their separation.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of enantiomers. nih.gov The principle involves passing a solution of the racemic mixture through a column packed with a chiral stationary phase. The differential diastereomeric interactions between the enantiomers and the CSP cause one enantiomer to be retained longer than the other, resulting in their separation.
For piperidine (B6355638) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated onto a silica (B1680970) support, are widely used. sigmaaldrich.com Columns like Chiralpak® AD-H or Chiralcel® OD-H are effective for resolving chiral amines and alcohols. The separation is typically achieved using either normal-phase, polar organic, or reversed-phase mobile phases. sigmaaldrich.com For a polar molecule like trans-4-cyanopiperidin-3-ol, a polar organic mode, using solvents like ethanol (B145695) or methanol (B129727) with a basic additive such as diethylamine (B46881) (DEA), is often effective. nih.gov The additive helps to improve peak shape and resolution by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica support. nih.gov
Table 1: Typical Chiral HPLC Parameters for Piperidine Enantiomer Separation
| Parameter | Description |
|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives on silica) |
| Column Example | Chiralpak® AD-H, Chiralcel® OD-H |
| Mobile Phase Mode | Polar Organic Mode |
| Solvents | Ethanol or Methanol |
| Additive | 0.1% Diethylamine (DEA) or similar basic modifier |
| Detection | UV (requires derivatization if chromophore is absent) or Mass Spectrometry (MS) |
This table presents a generalized set of starting conditions for the chiral HPLC separation of piperidine derivatives. Method optimization is typically required for specific compounds like this compound.
Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and environmentally friendly alternative to HPLC for chiral separations. mdpi.com This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary component of the mobile phase. mdpi.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid mobile phases. mdpi.com
In chiral SFC, a co-solvent, such as methanol or ethanol, is typically added to the CO2 to modify the mobile phase polarity and enhance the solubility of polar analytes like this compound. nih.gov The same types of chiral stationary phases used in HPLC are generally employed in SFC. researchgate.net The ability to independently adjust temperature, pressure, and co-solvent composition provides a high degree of flexibility for method development, making SFC a powerful tool for both analytical and preparative scale chiral resolutions. researchgate.net
Table 2: Comparison of Chiral HPLC and Chiral SFC
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
|---|---|---|
| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol, Acetonitrile) | Supercritical Carbon Dioxide (CO2) |
| Operating Pressure | Moderate to High | High |
| Analysis Speed | Slower | Faster |
| Solvent Consumption | High | Low (Reduced organic solvent usage) |
| Efficiency | Good | Very High |
| Environmental Impact | Higher | Lower ("Green" Chromatography) |
This table provides a comparative overview of the key characteristics of chiral HPLC and SFC.
Kinetic Resolution Methodologies
Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. nih.gov In a typical enzymatic kinetic resolution of a racemic alcohol, an acylating agent is used in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer at a much faster rate than the other. This results in a mixture of an acylated product (e.g., an ester) and the unreacted, enantiomerically enriched alcohol, which can then be separated by standard chromatographic methods. researchgate.net
While highly effective, a key limitation of traditional kinetic resolution is that the maximum theoretical yield for a single desired enantiomer is 50%. nih.gov To overcome this, dynamic kinetic resolution (DKR) can be employed. DKR combines the kinetic resolution process with an in-situ racemization of the slower-reacting enantiomer. mdpi.comnih.gov This continuous racemization ensures that all of the starting material is available for conversion into the desired enantiomerically pure product, allowing for a theoretical yield of up to 100%. mdpi.com
For substituted piperidinols, lipases such as Pseudomonas sp. lipase have demonstrated high enantioselectivity in acetylation reactions. researchgate.net The choice of enzyme and reaction conditions is critical for achieving high selectivity (s-factor). nih.gov
Diastereomeric Salt Formation and Crystallization for Enantiomeric Enrichment
A classical and scalable method for resolving racemates is through the formation of diastereomeric salts. This technique is applicable to chiral compounds that contain an acidic or basic functional group. The basic nitrogen atom of the piperidine ring in this compound allows it to react with a chiral acid to form a pair of diastereomeric salts.
The process involves dissolving the racemic base in a suitable solvent and adding a single enantiomer of a chiral resolving agent, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid. The resulting diastereomeric salts, for example, [(+)-acid•(+)-base] and [(+)-acid•(-)-base], have different physical properties, most notably different solubilities in a given solvent. Through a process of fractional crystallization, one diastereomer will preferentially crystallize out of the solution. After separation of the crystals, the enantiomerically pure base can be liberated by treatment with an achiral base (e.g., sodium hydroxide) to neutralize the resolving acid, followed by extraction.
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type |
|---|---|
| Tartaric Acid | Chiral Dicarboxylic Acid |
| Mandelic Acid | Chiral α-Hydroxy Acid |
| Camphorsulfonic Acid | Chiral Sulfonic Acid |
| Dibenzoyl-L-tartaric acid | Chiral Dicarboxylic Acid Derivative |
This table lists commonly used chiral acids for the resolution of racemic amines via diastereomeric salt formation.
Assessment of Enantiomeric Excess and Optical Purity
Once a chiral resolution has been performed, it is essential to determine the enantiomeric composition of the product. This is expressed as the enantiomeric excess (ee), which is a measure of the purity of the sample with respect to its enantiomers. dalalinstitute.com
Enantiomeric excess is defined as the absolute difference between the mole fractions or percentages of the two enantiomers: ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)| masterorganicchemistry.com
Historically, the term optical purity was used, which was determined using polarimetry. nih.gov This method measures the observed optical rotation (αobs) of a sample and compares it to the specific rotation (αmax) of the pure enantiomer. dalalinstitute.com Optical Purity (%) = (αobs / αmax) × 100
While useful, this method can sometimes be misleading as the relationship between concentration and rotation is not always perfectly linear. nih.gov
Modern analytical methods, particularly chiral HPLC and chiral SFC, are now the preferred techniques for accurately determining enantiomeric excess. dalalinstitute.com By chromatographically separating the two enantiomers, the relative area of each peak can be integrated. The enantiomeric excess is then calculated directly from the peak areas (A1 and A2): ee (%) = (|A1 - A2| / (A1 + A2)) × 100
This chromatographic approach provides a direct and more reliable measurement of the enantiomeric ratio compared to polarimetry. dalalinstitute.com
Table 4: Methods for Assessing Enantiomeric Purity
| Method | Principle | Information Obtained |
|---|---|---|
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. masterorganicchemistry.com | Optical Purity (compares observed rotation to the maximum rotation of a pure enantiomer). dalalinstitute.com |
| Chiral Chromatography (HPLC, SFC) | Physical separation of enantiomers on a chiral stationary phase. nih.govdalalinstitute.com | Enantiomeric Excess (calculated from the integrated areas of the enantiomer peaks). dalalinstitute.com |
| Chiral NMR Spectroscopy | Uses chiral solvating or derivatizing agents to induce different chemical shifts for the enantiomers. | Enantiomeric Ratio (determined by integration of distinct signals). |
Intermolecular Interactions and Supramolecular Chemistry Involving Trans 4 Cyanopiperidin 3 Ol
Hydrogen Bonding Networks and Cooperativity in Solution and Solid State
The defining feature of trans-4-cyanopiperidin-3-ol's supramolecular assembly is its capacity to form extensive hydrogen bonding networks. The hydroxyl group (-OH) acts as a hydrogen bond donor, while the nitrogen atom of the cyano group (-C≡N) and the nitrogen atom within the piperidine (B6355638) ring can act as hydrogen bond acceptors.
In the solid state, these interactions lead to the formation of well-ordered crystalline structures. The primary hydrogen bonding motif involves the hydroxyl group of one molecule donating a proton to the nitrogen atom of the cyano group of an adjacent molecule. This head-to-tail arrangement can propagate, forming chains or more complex three-dimensional networks. The piperidine ring nitrogen can also participate in hydrogen bonding, though this is often dependent on the steric environment and the presence of other potential hydrogen bond acceptors or donors.
In solution, the extent and nature of hydrogen bonding are highly dependent on the solvent, as discussed in the following section. However, even in solution, transient hydrogen-bonded dimers and larger aggregates of this compound are likely to exist, governed by the same principles of donor-acceptor interactions and cooperativity.
Solvent Effects on Molecular Conformation and Intermolecular Associations
The choice of solvent has a profound impact on both the conformation of the this compound molecule and its intermolecular associations. The piperidine ring can exist in different chair conformations, and the energetic balance between these conformations can be shifted by solvent interactions.
In non-polar, aprotic solvents, intramolecular hydrogen bonding between the hydroxyl group and the cyano nitrogen is a possibility, although the trans configuration makes this less likely than in the cis isomer. Intermolecular hydrogen bonding between solute molecules would be favored, leading to the formation of aggregates.
In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetone, the solvent molecules can act as hydrogen bond acceptors. This can disrupt the self-association of this compound molecules by competing for the hydroxyl group's donated proton. The result is a greater proportion of solvated monomeric species.
In polar protic solvents, such as water or alcohols, the solvent molecules can act as both hydrogen bond donors and acceptors. This leads to a complex and dynamic equilibrium of solute-solute, solute-solvent, and solvent-solvent hydrogen bonds. The strong hydrogen-bonding capabilities of these solvents can effectively solvate the this compound molecules, minimizing self-association.
The cyano group itself, while a hydrogen bond acceptor, also contributes to the molecule's polarity. The nitrogen atom of the cyano group possesses a region of negative electrostatic potential, making it an effective electron donor in hydrogen bonds. mdpi.com The π-system of the C≡N bond can also engage in other types of non-covalent interactions, further influencing its behavior in different solvent environments. mdpi.com
The interplay between the solvent and the functional groups of this compound is critical in understanding its reactivity, solubility, and conformational preferences in various chemical processes.
| Functional Group | Potential Interaction in Non-Polar Solvents | Potential Interaction in Polar Aprotic Solvents | Potential Interaction in Polar Protic Solvents |
| Hydroxyl (-OH) | Strong intermolecular H-bonding with other solute molecules. | H-bond donor to solvent molecules. | H-bond donor and acceptor with solvent molecules. |
| Cyano (-C≡N) | H-bond acceptor from other solute molecules. | Weak H-bond acceptor from solute. | H-bond acceptor from solvent molecules. |
| Piperidine N-H | H-bond donor to other solute molecules. | H-bond donor to solvent molecules. | H-bond donor and acceptor with solvent molecules. |
Applications of Trans 4 Cyanopiperidin 3 Ol in Advanced Organic Synthesis
A Versatile Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and the presence of multiple reactive sites in trans-4-Cyanopiperidin-3-ol make it an attractive chiral building block for the asymmetric synthesis of intricate molecules. The trans-relationship between the hydroxyl and cyano groups provides a rigid and predictable stereochemical platform, which is crucial for controlling the three-dimensional arrangement of atoms in the target molecule.
Organic chemists can leverage the distinct reactivity of the hydroxyl group, the cyano group, and the secondary amine of the piperidine (B6355638) ring to introduce a variety of substituents and build molecular complexity in a stepwise and controlled manner. For instance, the hydroxyl group can be acylated, alkylated, or used as a directing group in subsequent transformations. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, further expanding the synthetic possibilities. The piperidine nitrogen can be functionalized with a wide range of protecting groups or alkylated to introduce additional diversity.
The synthesis of enantiomerically pure trans-4-aminopiperidin-3-ols, which are closely related analogs of this compound, highlights the value of this structural motif as a chiral precursor. researchgate.net These aminopiperidinols are key intermediates for preparing natural and synthetic aminohydroxylated piperidine alkaloid analogs, compounds often associated with significant biological activities. researchgate.net The defined stereochemistry of these building blocks is paramount to their biological function. researchgate.net
Role as a Precursor for Diverse Heterocyclic Ring Systems
The strategic placement of the cyano and hydroxyl groups in a 1,2-relationship on the piperidine core makes this compound a valuable precursor for the synthesis of various fused and spiro-heterocyclic systems. The vicinal functional groups can participate in intramolecular cyclization reactions to form new rings, thereby generating novel and complex scaffolds of potential pharmaceutical interest.
One of the key synthetic strategies for accessing the this compound core involves the regioselective ring-opening of a suitably protected N-benzyl-3,4-epoxy-piperidine. This reaction, when carried out with a cyanide source such as lithium cyanide (LiCN) generated in situ, preferentially attacks the C4 position of the epoxide, leading to the desired trans-cyanohydrin. The regioselectivity of this nucleophilic attack is reportedly influenced by the presence of the basic piperidine nitrogen, which directs the cyanide to the sterically less hindered carbon.
Once formed, the cyanohydrin can be transformed into a variety of other heterocyclic structures. For example, the cyano group can be converted to a tetrazole ring via reaction with azides, or it can participate in the formation of oxazoline (B21484) rings through reactions involving the adjacent hydroxyl group. These transformations open up avenues to a wide array of heterocyclic compounds that would be challenging to synthesize through other routes.
Integration into Synthetic Sequences for Target Molecule Construction
The utility of this compound and its derivatives extends to their seamless integration into multi-step synthetic sequences aimed at the construction of specific, often biologically active, target molecules. The piperidine scaffold is a common feature in many pharmaceuticals, and the ability to introduce functionality at the 3 and 4 positions with stereochemical control is highly desirable.
For instance, derivatives of 4-hydroxypiperidine (B117109) have been utilized in the synthesis of potent opioid receptor antagonists. In one such example, a trans-3,4-disubstituted piperidine derivative was identified as a highly potent and selective opioid kappa receptor antagonist. nih.gov The synthesis of such complex molecules often relies on the strategic use of pre-functionalized building blocks where the stereochemistry is set early in the synthetic sequence. While not a direct use of this compound, this demonstrates the importance of the substituted piperidine motif it represents.
Exploration of Trans 4 Cyanopiperidin 3 Ol As a Privileged Scaffold in Medicinal Chemistry Research
Scaffold Design and Modification for the Generation of Bioactive Compounds
The trans-4-cyanopiperidin-3-ol scaffold provides a robust framework for the design and synthesis of bioactive molecules. Its key structural features—the piperidine (B6355638) ring, the cyano group, and the hydroxyl group—offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
The piperidine nitrogen can be readily functionalized with a variety of substituents, including alkyl, aryl, and acyl groups. This allows for the exploration of different steric and electronic environments around the core scaffold, which can significantly impact target binding and selectivity. For instance, in the development of antagonists for the µ- and κ-opioid receptors, a series of racemic N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines were synthesized and evaluated. nih.gov This study demonstrated that the nature of the N-substituent plays a crucial role in determining the antagonist potency. nih.gov
The hydroxyl group at the 3-position provides a handle for introducing further diversity through esterification, etherification, or replacement with other functional groups. These modifications can influence the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability. Similarly, the cyano group at the 4-position can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, opening up avenues for a wide range of chemical transformations.
A notable example of scaffold modification involves the synthesis of heterocyclic combretastatin (B1194345) analogues. nih.gov In these compounds, the this compound core could conceptually be part of a larger, more complex structure designed to interact with the colchicine (B1669291) binding site on tubulin. nih.gov The design of such molecules often involves replacing key phenyl rings of known inhibitors with heterocyclic moieties to enhance anticancer activity. nih.gov
The versatility of the this compound scaffold is further highlighted by its use in creating libraries of drug-like molecules. researchgate.net By systematically varying the substituents at the nitrogen, hydroxyl, and cyano positions, medicinal chemists can generate large collections of diverse compounds for high-throughput screening. This approach has been successfully employed in the discovery of novel inhibitors for various biological targets.
Table 1: Examples of Scaffold Modifications and Their Applications
| Scaffold Modification | Target/Application | Key Findings | Reference |
|---|---|---|---|
| N-substitution of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | µ- and κ-opioid receptor antagonists | Identified potent antagonists and established the importance of a lipophilic binding site. | nih.gov |
| Replacement of the 3-hydroxy-4-methoxyphenyl moiety of CA-4 with heterocyclic groups | Anticancer agents (tubulin inhibitors) | Resulted in improved anti-cancer activity. | nih.gov |
| Synthesis of 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Inhibitors of the presynaptic choline (B1196258) transporter | Led to the discovery of a potent and selective inhibitor, ML352. | nih.gov |
| Structural modification of piperidine leads to 4-aminomethyl-4-fluoropiperidine | T-type Ca2+ channel antagonists | Afforded a potent and selective antagonist with in vivo CNS efficacy. | nih.gov |
Conceptual Framework for Structure-Activity Relationship (SAR) Studies via Analog Synthesis
The systematic synthesis and biological evaluation of analogs are fundamental to understanding the structure-activity relationship (SAR) of a given scaffold. The this compound framework is particularly amenable to such studies due to its synthetic tractability.
A conceptual framework for SAR studies involving this scaffold typically begins with the synthesis of a focused library of analogs where specific structural features are systematically varied. For example, a series of compounds could be prepared with different substituents on the piperidine nitrogen, while keeping the rest of the molecule constant. The biological activity of these analogs is then assessed, and the results are used to identify key structural features that contribute to potency and selectivity.
In the context of choline transporter inhibitors, a high-throughput screen identified a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as hits. nih.gov Subsequent SAR exploration focused on modifications around the 3-piperidine substituent and the amide functionality. nih.gov This iterative process of synthesis and testing led to the identification of ML352, a potent and selective inhibitor. nih.gov The study found that benzylic heteroaromatic amide moieties were the most potent, and 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether chains. nih.gov
The stereochemistry of the scaffold is also a critical factor in SAR. The synthesis of enantiomerically pure trans-4-aminopiperidin-3-ols has been described, highlighting the importance of absolute configuration in biological activity. researchgate.net The ability to synthesize specific stereoisomers allows for a more detailed understanding of the three-dimensional requirements for target binding.
The SAR data generated from these studies provides valuable insights into the molecular interactions between the ligand and its biological target. This information can then be used to design the next generation of compounds with improved properties.
Table 2: Key SAR Findings for Piperidine-Based Scaffolds
| Scaffold/Series | Key SAR Finding | Reference |
|---|---|---|
| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure is a pure opioid antagonist pharmacophore. | nih.gov |
| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Benzylic heteroaromatic amide moieties and 3-(piperidin-4-yl)oxy substituents are favored for choline transporter inhibition. | nih.gov |
| Erianin analogues | Replacement of a hydroxyl group with fluorine can enhance activity and improve chemical stability. | rsc.org |
Computational Approaches in Scaffold Exploration (e.g., Molecular Docking and Cheminformatics for design)
Computational methods, such as molecular docking and cheminformatics, are indispensable tools in modern drug discovery and play a significant role in the exploration of the this compound scaffold. These in silico techniques provide valuable insights into ligand-receptor interactions and help guide the design of new and improved bioactive compounds.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.net This method can be used to rationalize the observed SAR and to prioritize compounds for synthesis. For example, in a study of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones as potential anti-cancer agents, molecular docking was used to confirm that the compounds could bind to various protein targets in cancer cell lines. nih.gov The docking results helped to explain the cytotoxic effects of these novel compounds. nih.gov
In the development of brassinosteroid analogs, molecular docking studies were performed to establish a correlation between experimental and theoretical results. mdpi.com The docking results indicated that the analogs adopted a conformation similar to the natural ligand, and the binding energies were in good agreement with the observed biological activities. mdpi.com
Cheminformatics encompasses a range of computational methods used to analyze and manage chemical data. These tools can be used to assess the drug-likeness of a compound, predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and identify potential off-target effects. In the study of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, computational ADMET research was used to confirm the essential physicochemical and pharmacokinetic properties of the synthesized compounds. nih.gov
The integration of computational and experimental approaches creates a powerful synergy in drug discovery. Computational methods can be used to rapidly screen large virtual libraries of compounds based on the this compound scaffold, identifying promising candidates for synthesis and biological evaluation. The experimental data then feeds back into the computational models, leading to a more refined understanding of the SAR and a more efficient drug discovery process.
Table 3: Application of Computational Approaches
| Computational Method | Application in Piperidine Scaffold Research | Reference |
|---|---|---|
| Molecular Docking | Predicted binding modes and affinities of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones to cancer-related proteins. | nih.gov |
| Molecular Docking | Correlated the binding of brassinosteroid analogs to their receptor with their biological activity. | mdpi.com |
| Computational ADMET Prediction | Evaluated the drug-like properties of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones. | nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Developed structure-activity relationship models for aryloxypropanolamine-based β3-adrenergic receptor agonists. | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
